2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine
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Overview
Description
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- 2-Amino-3-cyano-4,5,6-trisubstituted pyridines
- 2,4,6-Trisubstituted pyridines
- Pyridine-based ligands and catalysts .
Uniqueness
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is unique due to its combination of amino and multiple cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in chemical transformations make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-6-pyridin-2-ylpyridine-3,4,5-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N6/c14-5-8-9(6-15)12(11-3-1-2-4-18-11)19-13(17)10(8)7-16/h1-4H,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIEEDXQBTFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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